

Crystal Structure of 3-Fluoro-6-methoxyquinoline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-6-methoxyquinoline

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Introduction

Derivatives of **3-fluoro-6-methoxyquinoline** have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating notable potential as inhibitors of bacterial DNA gyrase and topoisomerase IV.^[1] Understanding the three-dimensional atomic arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents with enhanced efficacy and specificity. This technical guide provides a comprehensive overview of the crystallographic aspects of **3-fluoro-6-methoxyquinoline** derivatives, including established experimental protocols for their synthesis and crystallization. While specific crystallographic data for a **3-fluoro-6-methoxyquinoline** derivative is not publicly available in the surveyed literature, this guide presents a template for data presentation based on a closely related quinoline structure. Additionally, it outlines the known biological signaling pathways targeted by these compounds.

Data Presentation: Crystal Structure of a Representative Quinolone Derivative

As a template for researchers who successfully crystallize a **3-fluoro-6-methoxyquinoline** derivative, the following tables summarize the kind of quantitative data that should be

presented. The data provided is for a representative quinolone derivative, (E)-N'-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine, and is derived from publicly available crystallographic information.^[2]

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical Formula	C ₂₅ H ₂₀ ClN ₃ O
Formula Weight	425.90
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit cell dimensions	
a	15.060(3) Å
b	8.8231(15) Å
c	15.332(3) Å
α	90°
β	97.458(3)°
γ	90°
Volume	2020.3(7) Å ³
Z	4
Density (calculated)	1.400 Mg/m ³
Absorption Coefficient	0.213 mm ⁻¹
F(000)	888
Data collection	
Theta range for data collection	1.44 to 26.05°
Index ranges	-18 ≤ h ≤ 18, -10 ≤ k ≤ 10, -18 ≤ l ≤ 18
Reflections collected	16428
Independent reflections	3968 [R(int) = 0.0442]

Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3968 / 0 / 274
Goodness-of-fit on F ²	1.041
Final R indices [I>2sigma(I)]	R1 = 0.0510, wR2 = 0.1349
R indices (all data)	R1 = 0.0686, wR2 = 0.1478

Table 2: Selected Bond Lengths (Å).

Bond	Length (Å)	Bond	Length (Å)
Cl1-C2	1.734(2)	N2-C14	1.396(3)
O1-C6	1.363(3)	N3-C16	1.319(3)
N1-C9	1.381(3)	N3-C17	1.365(3)
N1-C12	1.384(3)	C3-C4	1.443(3)
N2-C13	1.282(3)	C3-C13	1.468(3)

Table 3: Selected Bond Angles (°).

Angle	Degree (°)	Angle	Degree (°)
C5-C6-O1	125.0(2)	C13-N2-C14	117.7(2)
C9-N1-C12	108.3(2)	C16-N3-C17	117.4(2)
C9-N1-C1	126.1(2)	C4-C3-C13	122.0(2)
C12-N1-C1	125.6(2)	N2-C13-C3	123.8(2)

Experimental Protocols

Synthesis of 3-Fluoro-6-methoxyquinoline

A reported facile two-step synthesis of **3-fluoro-6-methoxyquinoline** proceeds as follows^[3]:

- Synthesis of 2,4-dichloro-**3-fluoro-6-methoxyquinoline**: p-Anisidine is heated at reflux with 2-fluoromalonic acid in the presence of phosphorus oxychloride.
- Hydrogenolysis: The resulting 2,4-dichloro-**3-fluoro-6-methoxyquinoline** undergoes hydrogenolysis to yield the final product, **3-fluoro-6-methoxyquinoline**.^[3]

General Protocol for Single Crystal Growth of Quinolone Derivatives

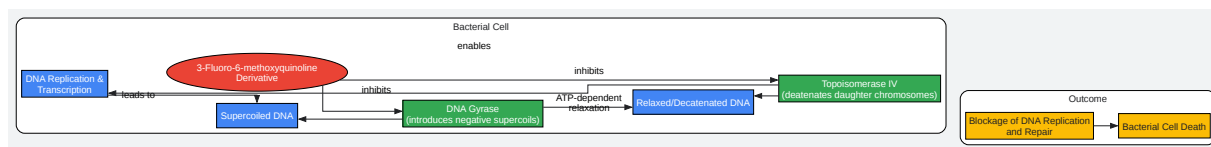
High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent or solvent mixture. A general procedure is as follows:

- Dissolution: Dissolve the purified **3-fluoro-6-methoxyquinoline** derivative in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof) to near saturation at room temperature or slightly elevated temperature.
- Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter.
- Evaporation: Cover the vessel with a perforated lid or parafilm to allow for slow evaporation of the solvent over several days to weeks at room temperature.
- Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and wash them with a small amount of cold solvent.

Mandatory Visualization

Signaling Pathway of Bacterial DNA Gyrase and Topoisomerase IV Inhibition

3-Fluoro-6-methoxyquinoline derivatives have been identified as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.^[1] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial agents. The diagram below illustrates the mechanism of action.

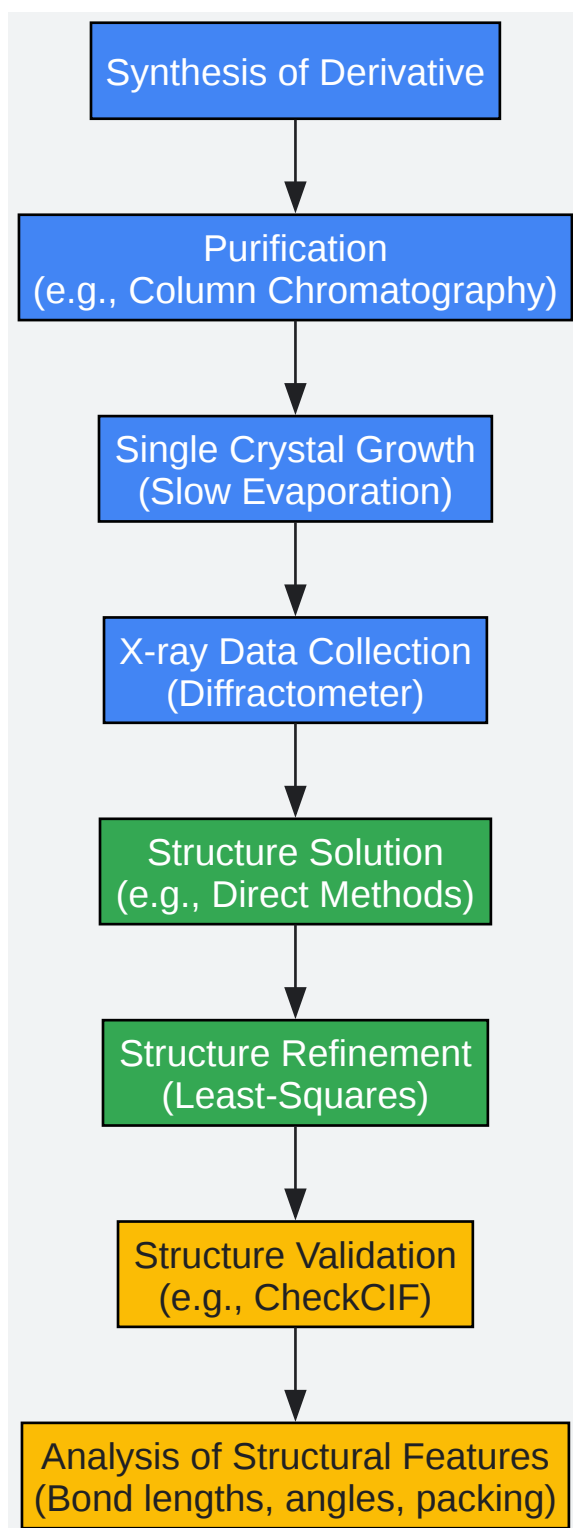


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Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by **3-fluoro-6-methoxyquinoline** derivatives.

Experimental Workflow for Crystal Structure Determination

The following diagram outlines a typical workflow for the synthesis and crystallographic analysis of novel quinoline derivatives.



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Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

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References

- 1. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
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